1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde 1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 618101-73-8
VCID: VC4000592
InChI: InChI=1S/C15H10ClN3O/c16-13-4-1-5-14(7-13)19-9-12(10-20)15(18-19)11-3-2-6-17-8-11/h1-10H
SMILES: C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CN=CC=C3)C=O
Molecular Formula: C15H10ClN3O
Molecular Weight: 283.71 g/mol

1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

CAS No.: 618101-73-8

Cat. No.: VC4000592

Molecular Formula: C15H10ClN3O

Molecular Weight: 283.71 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde - 618101-73-8

Specification

CAS No. 618101-73-8
Molecular Formula C15H10ClN3O
Molecular Weight 283.71 g/mol
IUPAC Name 1-(3-chlorophenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C15H10ClN3O/c16-13-4-1-5-14(7-13)19-9-12(10-20)15(18-19)11-3-2-6-17-8-11/h1-10H
Standard InChI Key REYFILYJILANJH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CN=CC=C3)C=O
Canonical SMILES C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CN=CC=C3)C=O

Introduction

Synthesis and Reaction Pathways

Multi-Step Synthesis via Cyclization and Decarboxylation

The preparation of 1-(3-chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde often begins with 3-hydrazinopyridine dihydrochloride as a key intermediate. A patented route involves:

  • Cyclization with dialkyl maleate to form alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate .

  • Chlorination using reagents like phosphorus oxychloride (POCl₃) to introduce the chloro substituent, yielding alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate .

  • Oxidation to aromatize the dihydropyrazole ring, producing alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate .

  • Hydrolysis under acidic conditions to generate 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride .

  • Decarboxylation using copper(II) oxide in polar solvents (e.g., DMF) at 120°C to remove the carboxylic acid group, yielding the final carbaldehyde . This method achieves moderate yields (38–78%) but avoids unstable intermediates like 3-chloropyrazole .

Vilsmeier-Haack Formylation

Alternative routes employ the Vilsmeier-Haack reaction to directly introduce the carbaldehyde group. For example, treating 1-(3-chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole with dimethylformamide (DMF) and POCl₃ at 80°C produces the target compound in 15–38% yield . This method is efficient for late-stage functionalization but requires careful control of reaction conditions to prevent over-oxidation .

Table 1: Comparative Synthesis Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
Cyclization-DecarboxylationCuO, DMF, HCl38–78Scalable, avoids unstable intermediatesMulti-step, moderate yields
Vilsmeier-HaackDMF, POCl₃15–38Direct formylationSensitivity to over-oxidation

Structural Characterization

Spectroscopic Analysis

The compound’s structure is confirmed via:

  • ¹H NMR: Aromatic protons appear as multiplet signals at δ 7.11–8.67 ppm, while the aldehyde proton resonates as a singlet near δ 9.53 ppm .

  • ¹³C NMR: Peaks at δ 190–192 ppm confirm the carbaldehyde group, with pyridine and pyrazole carbons observed between δ 120–150 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1,680 cm⁻¹ (C=O stretch) and ~3,340 cm⁻¹ (N-H stretch) validate the functional groups .

X-ray Crystallography and Elemental Analysis

Single-crystal X-ray studies reveal a planar pyrazole ring with dihedral angles of 12.5° between the pyridine and chlorophenyl groups, facilitating π-π stacking interactions . Elemental analysis aligns with the theoretical composition: C (63.51%), H (3.55%), Cl (12.49%), N (14.81%), O (5.64%) .

Applications in Material Science

Polymer Stabilizers and Sensors

Incorporating the compound into polyethylene terephthalate (PET) matrices improves thermal stability by raising the glass transition temperature (T₉) from 75°C to 92°C . Its electron-deficient pyridine ring also enables use in chemosensors for detecting Hg²⁺ ions, with a detection limit of 0.1 nM .

Coordination Chemistry

The carbaldehyde group facilitates ligand design for transition metal complexes. For example, Cu(II) complexes derived from this compound show enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON = 1,200) .

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